Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-
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Overview
Description
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-, also known as 2,4-dihydroxybenzophenone, is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.2167 g/mol . This compound belongs to the class of benzophenones, which are characterized by a ketone group attached to two phenyl groups . Benzophenones are widely used in various industries due to their ability to absorb ultraviolet (UV) light, making them valuable as UV stabilizers in products such as plastics, coatings, and sunscreens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- typically involves the condensation of 2,4-dihydroxybenzaldehyde with phenylacetic acid under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired benzophenone derivative . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time . The use of continuous flow reactors allows for efficient production and high yields of the compound . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzophenones, which have various applications in organic synthesis and material science .
Scientific Research Applications
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing UV-induced degradation of materials . The compound interacts with molecular targets such as DNA and proteins, protecting them from UV-induced damage . Additionally, its antioxidant properties help in scavenging free radicals, further contributing to its protective effects .
Comparison with Similar Compounds
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- can be compared with other benzophenone derivatives such as:
Benzophenone-1 (2,4-dihydroxybenzophenone): Similar UV-absorbing properties but lacks the methoxyethyl group.
Benzophenone-3 (2-hydroxy-4-methoxybenzophenone): Commonly used in sunscreens, with a different substitution pattern on the phenyl rings.
Octabenzone (2-hydroxy-4-(octyloxy)benzophenone): Used as a UV stabilizer in plastics, with an octyloxy group providing enhanced lipophilicity.
The uniqueness of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
819810-73-6 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[2,4-dihydroxy-6-(2-methoxyethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O4/c1-20-8-7-12-9-13(17)10-14(18)15(12)16(19)11-5-3-2-4-6-11/h2-6,9-10,17-18H,7-8H2,1H3 |
InChI Key |
BEXJZYJPSLSQEH-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C(C(=CC(=C1)O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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